molecular formula C7H4F3NO3 B2929636 1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene CAS No. 83189-99-5

1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene

Cat. No.: B2929636
CAS No.: 83189-99-5
M. Wt: 207.108
InChI Key: GJLRUCVWLFOGHP-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene is an aromatic compound characterized by the presence of difluoromethoxy, fluoro, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Difluoromethoxylation: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using difluoromethyl ether and a suitable base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace these groups.

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of difluoromethoxy derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for reduction, strong bases for nucleophilic substitution, and oxidizing agents such as potassium permanganate for oxidation. Major products formed from these reactions include amino derivatives, substituted benzene compounds, and oxidized difluoromethoxy derivatives.

Scientific Research Applications

1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: It is investigated for its potential as a precursor in the synthesis of drugs targeting specific diseases, including cancer and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene involves its interaction with molecular targets such as enzymes and receptors. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that modulate biological pathways. The fluoro group contributes to the compound’s stability and resistance to metabolic degradation.

Comparison with Similar Compounds

1-(Difluoromethoxy)-2-fluoro-4-nitro-benzene can be compared with other similar compounds, such as:

    1-(Trifluoromethoxy)-2-fluoro-4-nitro-benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which affects its chemical reactivity and biological activity.

    1-(Difluoromethoxy)-2-chloro-4-nitro-benzene: The presence of a chloro group instead of a fluoro group alters the compound’s electronic properties and its behavior in substitution reactions.

    1-(Difluoromethoxy)-2-fluoro-4-amino-benzene: The amino group provides different reactivity compared to the nitro group, making this compound useful in different synthetic applications.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(difluoromethoxy)-2-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-5-3-4(11(12)13)1-2-6(5)14-7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLRUCVWLFOGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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